3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride
Description
3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride (CAS: 1361218-99-6) is a cyclopropane-substituted thiomorpholine derivative with a molecular formula of C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol . The compound features a strained cyclopropyl ring attached to a thiomorpholine 1,1-dioxide backbone, with a hydrochloride salt enhancing its solubility in polar solvents. It is commercially available at a minimum purity of 95% and is priced at €805.00 per gram .
Key applications include its use as a building block in pharmaceuticals and agrochemicals, where its unique electronic and steric properties enable targeted drug design and pesticide development .
Properties
IUPAC Name |
3-cyclopropyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-8-7(5-11)6-1-2-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPNXPZDCJUYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CS(=O)(=O)CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
The target molecule’s structure necessitates a synthesis strategy that addresses three critical components:
- Thiomorpholine 1,1-dioxide core : Requires oxidation of a thiomorpholine precursor.
- Cyclopropyl substituent : Introduced via cyclopropanation or alkylation.
- Hydrochloride salt formation : Achieved through protonation of the free base.
Retrosynthetically, the molecule can be dissected into a thiomorpholine backbone modified at the 3-position with a cyclopropyl group, followed by sulfone oxidation and salt formation.
Synthetic Routes to 3-Cyclopropylthiomorpholine 1,1-Dioxide Hydrochloride
Photochemical Thiol–Ene Reaction and Cyclization
A continuous flow synthesis method, adapted from the work of Sánchez-Roselló et al. (2022), offers a scalable approach to thiomorpholine derivatives. For the cyclopropyl variant, the protocol involves:
Step 1: Photochemical Thiol–Ene Reaction
- Reactants : Cysteamine hydrochloride and a cyclopropyl-containing alkene (e.g., vinylcyclopropane).
- Conditions : UV light (365 nm), 9-fluorenone (0.1–0.5 mol%) as a photocatalyst, methanol solvent, 4 M concentration.
- Outcome : Forms a linear thioether intermediate, 3-cyclopropyl-2-((2-aminoethyl)thio)ethyl acetate, in near-quantitative yield.
Step 2: Base-Mediated Cyclization
- Reagents : Aqueous sodium hydroxide or triethylamine.
- Conditions : 60–80°C, 30–60 min residence time.
- Outcome : Cyclizes the thioether into 3-cyclopropylthiomorpholine.
Step 3: Sulfone Oxidation
- Reagents : Hydrogen peroxide (30%) or meta-chloroperbenzoic acid (mCPBA).
- Conditions : Room temperature, 12–24 h.
- Outcome : Converts thiomorpholine to the 1,1-dioxide derivative.
Step 4: Hydrochloride Salt Formation
- Reagents : Hydrochloric acid (HCl) in diethyl ether or ethanol.
- Conditions : Stirring at 0°C, followed by filtration.
- Outcome : Yields the final product as a crystalline solid.
Key Data:
| Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 1 | 96 | >98 | |
| 2 | 84 (NMR) | - | |
| 3 | 90 | >95 | |
| 4 | 98 | 98.00 |
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Photochemical | High yield (54% overall), scalable | Requires UV equipment | Industrial |
| Nucleophilic Alkylation | Simple conditions | Low yield (45% in Step 2) | Lab-scale |
| RCM | Stereochemical control | High catalyst cost, moderate yield | Lab-scale |
The photochemical method is preferred for large-scale synthesis due to its efficiency and compatibility with continuous flow systems. Nucleophilic alkylation, while straightforward, suffers from lower yields due to steric hindrance from the cyclopropyl group.
Challenges and Optimization Strategies
- Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under strong acidic or basic conditions. Mitigated by using mild bases (e.g., Et₃N) and low temperatures during salt formation.
- Oxidation Selectivity : Over-oxidation to sulfonic acids is avoided by using controlled H₂O₂ stoichiometry.
- Purification : Chromatography or recrystallization from ethanol/water mixtures enhances purity to >98%.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclobutyl-Thiomorpholine 1,1-Dioxide Hydrochloride
Structural Differences :
Functional Implications :
3-Cyclopropylthiomorpholine 1,1-Dioxide (Free Base)
Structural Differences :
Functional Implications :
3-Chlorothiete 1,1-Dioxide
Structural Differences :
Functional Implications :
- The chlorine atom provides electron-withdrawing effects , enhancing reactivity in Diels-Alder reactions.
- Unlike thiomorpholine derivatives, thiete dioxides are primarily used as intermediates for synthesizing substituted heterocycles .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Commercial and Physicochemical Properties
Biological Activity
3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNOS
- CAS Number : 1361218-99-6
- Molecular Weight : 194.67 g/mol
The compound features a cyclopropyl group attached to a thiomorpholine ring that is further substituted with a sulfone group (1,1-dioxide). This specific structure contributes to its reactivity and interaction with biological targets.
This compound is known to interact with various molecular targets, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for specific receptors, affecting signal transduction pathways that regulate physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate |
| Gram-negative Bacteria | High |
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect was particularly noted in studies involving breast and lung cancer cell lines.
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Researchers evaluated the antimicrobial properties of the compound against various strains of bacteria.
- Results indicated an inhibition zone of up to 15 mm for certain strains, highlighting its potential as an antibacterial agent.
-
Cancer Cell Line Study :
- A series of experiments tested the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- The compound led to a significant reduction in cell viability (up to 70% at higher concentrations), indicating promising anticancer activity.
-
Neuroprotection Research :
- In vitro studies demonstrated that treatment with the compound reduced reactive oxygen species (ROS) levels in neuronal cultures.
- This suggests a protective role against oxidative damage, which is crucial in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
